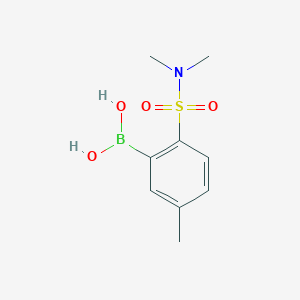

![molecular formula C8H12ClNO B2911413 O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride CAS No. 2159106-97-3](/img/structure/B2911413.png)

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

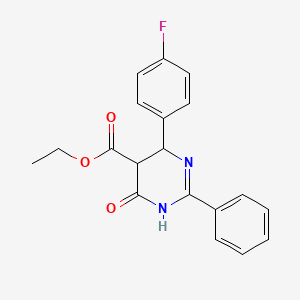

“O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 2159106-97-3 . It has a molecular weight of 173.64 . It is a powder in physical form .

Synthesis Analysis

The synthesis of O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride or similar compounds often involves O-alkylation and arylation of oximes and hydroxylamines . For instance, a Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .Molecular Structure Analysis

The IUPAC name for this compound is ®-O-(1-phenylethyl)hydroxylamine hydrochloride . The InChI code for this compound is 1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis

This compound has a melting point of 128-130°C . It is stored at a temperature of 4°C .科学研究应用

Synthesis of Oximes

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride: is pivotal in the synthesis of oximes, which are crucial intermediates in organic chemistry. Oximes serve as protective groups for carbonyl compounds and are used for their purification and characterization . The compound’s ability to facilitate the conversion of carbonyl compounds into oximes without the need for solvents makes it an environmentally friendly choice for green chemistry applications .

Beckmann Rearrangement

In the transformation of oximes into amides, O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride plays a significant role in the Beckmann rearrangement process. This reaction is essential for synthesizing various amides, which are valuable in producing pharmaceuticals and polymers .

Synthesis of Nitriles

The compound is used in the synthesis of nitriles from oximes. Nitriles are important in the production of pharmaceuticals, agrochemicals, and dyes. The use of O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride in this process underscores its versatility in organic synthesis .

Preparation of Nitro Compounds

Nitro compounds, which are fundamental in the production of pharmaceuticals and explosives, can be synthesized from oximes using O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride . This application demonstrates the compound’s utility in creating complex organic molecules .

Synthesis of Azaheterocycles

Azaheterocycles are a class of compounds with wide-ranging applications in medicinal chemistryO-[(1R)-1-phenylethyl]hydroxylamine hydrochloride is used in the synthesis of these compounds, highlighting its importance in the development of new therapeutic agents .

Ligand in Inorganic Chemistry

In inorganic chemistry, O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride acts as a versatile ligand. It forms complexes with various metals, which can be used in catalysis, material science, and as sensors .

Environmental Chemistry

Due to its solventless reaction conditions, O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride is used in environmental chemistry to minimize waste disposal problems. It provides a clean and efficient method for synthesizing various organic compounds .

Pharmaceutical Applications

Lastly, the compound’s role in the synthesis of pharmaceutical intermediates cannot be overstated. It is used in the preparation of various drug precursors, which are then transformed into active pharmaceutical ingredients .

安全和危害

作用机制

Target of Action

Hydroxylamine derivatives, in general, have shown remarkable potential as electrophilic aminating agents . They are used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .

Mode of Action

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride, like other hydroxylamine derivatives, is likely to act as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations

Biochemical Pathways

It’s known that hydroxylamine derivatives can be involved in various organic synthesis reactions, contributing to the formation of nitrogen-enriched compounds .

Pharmacokinetics

It’s known that the compound is a powder at room temperature , which could influence its absorption and distribution in the body.

Result of Action

As an electrophilic aminating agent, it likely contributes to the formation of nitrogen-enriched compounds .

Action Environment

It’s known that the compound should be stored at a temperature of 4 degrees celsius , indicating that temperature could influence its stability.

属性

IUPAC Name |

O-[(1R)-1-phenylethyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJWCIKWSBBOOV-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)

![4-(2,5-dimethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2911338.png)

![2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2911340.png)

![N-Methyl-N-[2-oxo-2-(4-propan-2-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2911342.png)

![(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2911344.png)

![Ethyl 4-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2911352.png)